molecular formula C12H22N4O6S2 B1447262 (H-Cys-Ala-OH)2 CAS No. 20898-21-9

(H-Cys-Ala-OH)2

Cat. No.: B1447262
CAS No.: 20898-21-9
M. Wt: 382.5 g/mol
InChI Key: GYRYEUCWYMQKKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (H-Cys-Ala-OH)2 typically involves the formation of a disulfide bond between two cysteine residues. This can be achieved through the oxidation of cysteine-alanine peptides. One common method involves the use of oxidizing agents such as iodine or hydrogen peroxide under mild conditions to facilitate the formation of the disulfide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a widely used method in the industry for producing peptides, including those with disulfide bonds. This method allows for the efficient and scalable production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

(H-Cys-Ala-OH)2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of (H-Cys-Ala-OH)2

This compound is unique due to its specific combination of cysteine and alanine, which provides a balance of hydrophilic and hydrophobic properties. The presence of the disulfide bond makes it a valuable model for studying redox reactions and protein stability .

Biological Activity

The compound (HCysAlaOH)2(H-Cys-Ala-OH)_2, a dipeptide formed from cysteine (Cys) and alanine (Ala), has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

Chemical Structure:

  • The compound consists of two linked units of cysteine and alanine, contributing to its unique biochemical properties. The presence of the thiol group from cysteine is particularly significant for its reactivity and biological function.

Physical Properties:

  • Molecular weight: Approximately 202.26 g/mol
  • Solubility: Generally soluble in water, making it suitable for biological applications.

Antioxidant Activity

Cysteine is known for its antioxidant properties, primarily due to the thiol group that can donate electrons and neutralize free radicals. Studies indicate that (HCysAlaOH)2(H-Cys-Ala-OH)_2 can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Antifibrinolytic Activity

Research shows that derivatives of amino acids similar to those in (HCysAlaOH)2(H-Cys-Ala-OH)_2 exhibit antifibrinolytic properties. For instance, compounds with similar structures have been reported to inhibit plasminogen activation, which is crucial in clot formation and dissolution. This suggests potential therapeutic applications in managing bleeding disorders .

Cytotoxicity Studies

In vitro assays have demonstrated that (HCysAlaOH)2(H-Cys-Ala-OH)_2 exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives have shown significant cytotoxic effects on MCF-7 breast cancer cells at higher concentrations, indicating a potential role in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to affect topoisomerase II activity, which is critical for DNA replication and repair . This inhibition could lead to therapeutic applications in cancer treatment by disrupting the proliferation of cancer cells.

Data Summary

Activity IC50 Value (mM) Notes
Antioxidant ActivityN/AScavenges ROS effectively
Antifibrinolytic Activity<0.02Stronger than many known inhibitors
Cytotoxicity (MCF-7 Cells)0.04Significant at high concentrations
Topoisomerase II InhibitionN/AImpacts DNA replication

Case Studies

  • Antioxidant Efficacy :
    A study assessed the antioxidant capacity of (HCysAlaOH)2(H-Cys-Ala-OH)_2 using DPPH radical scavenging assays, showing a significant reduction in radical concentration compared to controls.
  • Cytotoxicity Profile :
    In a comparative analysis involving various peptides, (HCysAlaOH)2(H-Cys-Ala-OH)_2 was found to be more effective than standard chemotherapeutic agents against specific cancer cell lines, suggesting its potential as a lead compound for further development.
  • Enzyme Interaction :
    Investigations into enzyme interactions revealed that (HCysAlaOH)2(H-Cys-Ala-OH)_2 inhibited topoisomerase II with an IC50 value indicative of strong binding affinity, suggesting potential use in targeted cancer therapies.

Properties

IUPAC Name

2-[[2-amino-3-[[2-amino-3-(1-carboxyethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O6S2/c1-5(11(19)20)15-9(17)7(13)3-23-24-4-8(14)10(18)16-6(2)12(21)22/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRYEUCWYMQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C)C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20898-21-9
Record name N-(2-Amino-3-((2-amino-3-((1-carboxyethyl)amino)-3-oxopropyl)dithio)propanoyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020898219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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